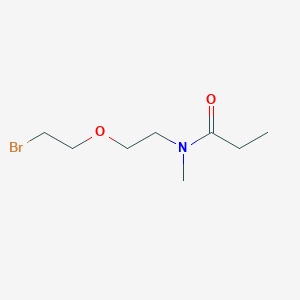

N-Ethyl-N-methylpropionamide-PEG1-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C8H16BrNO2 |

|---|---|

Molecular Weight |

238.12 g/mol |

IUPAC Name |

N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide |

InChI |

InChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3 |

InChI Key |

OLYGJISQVORUTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C)CCOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical properties of N-Ethyl-N-methylpropionamide-PEG1-Br

An In-depth Technical Guide to N-Ethyl-N-methylpropionamide-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physical properties, experimental characterization protocols, and molecular structure of this compound. Given that this compound is not extensively documented in publicly available literature, this guide synthesizes data from its constituent chemical moieties—N-Ethyl-N-methylpropionamide and a bromo-PEGylated linker—to forecast its behavior and provide a framework for empirical validation.

Core Molecular Data and Predicted Physical Properties

This compound is a bifunctional molecule featuring a tertiary amide and a terminal alkyl bromide connected by a single polyethylene (B3416737) glycol (PEG) unit. The hydrophilic PEG spacer is expected to influence its solubility, while the terminal bromine serves as a reactive site for nucleophilic substitution, making it a potentially valuable building block in bioconjugation and medicinal chemistry.

The physical properties of the parent amide, N-Ethyl-N-methylpropionamide, have been documented.[1][2][3][4] These properties, combined with those of a bromo-ethoxy group, allow for the estimation of the final compound's characteristics.

Table 1: Predicted Core Molecular and Physical Properties

| Property | N-Ethyl-N-methylpropionamide (Parent Compound) | Predicted Value for this compound | Data Source / Rationale |

| Molecular Formula | C6H13NO[1][2][4] | C8H16BrNO2 | Calculated |

| Molecular Weight | 115.17 g/mol [1][2] | 238.12 g/mol | Calculated |

| Physical State | Liquid (at 25°C) | Likely a liquid or low-melting solid | Addition of the polar PEG-Br chain may increase melting point. |

| Boiling Point | 181.9°C at 760 mmHg[2] | > 200°C (Predicted to decompose at higher temperatures) | Increased molecular weight and polarity will raise the boiling point. |

| Density | 0.873 g/cm³[2] | ~1.1 - 1.3 g/cm³ | The dense bromine atom will significantly increase the overall density. |

| Refractive Index | 1.423[2] | ~1.45 - 1.47 | Addition of the PEG-Br moiety will likely increase the refractive index. |

| Solubility | Soluble in water and organic solvents | Predicted to be soluble in water, polar organic solvents (e.g., ethanol, DMSO, DMF), and moderately soluble in less polar solvents (e.g., dichloromethane). | The hydrophilic PEG chain enhances aqueous solubility. |

| XLogP3 | 0.6[1] | ~0.8 - 1.2 | The bromo-PEG extension is expected to slightly increase lipophilicity. |

Molecular Structure and Visualization

The structure of this compound consists of a propionamide (B166681) core, N-substituted with both an ethyl and a methyl group. The propionyl group is further functionalized at the 2-position with a 2-bromoethoxy group.

References

N-Ethyl-N-methylpropionamide-PEG1-Br CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: N-Ethyl-N-methylpropionamide-PEG1-Br

This compound is a monofunctional, PEG-based linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a propionamide (B166681) group and a single polyethylene (B3416737) glycol (PEG) unit, terminating in a bromine atom. This terminal bromide serves as a reactive handle for conjugation to other molecules, typically a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

| Property | Value | Source |

| CAS Number | 1695856-63-3 | [1] |

| Molecular Weight | 238.12 g/mol | [1] |

| Molecular Formula | C8H16BrNO2 | [1] |

| Storage (Powder) | 2 years at -20°C | |

| Storage (in DMSO) | 2 weeks at 4°C | |

| Storage (in DMSO) | 6 months at -80°C |

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a building block for this linker.

The general mechanism of PROTAC action is as follows:

-

The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

-

This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.

-

The poly-ubiquitinated target protein is then recognized and degraded by the proteasome.

References

Solubility and Stability of N-Ethyl-N-methylpropionamide-PEG1-Br in Dimethyl Sulfoxide (DMSO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated solubility and stability of N-Ethyl-N-methylpropionamide-PEG1-Br in dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of specific experimental data for this compound, this document outlines the expected physicochemical properties based on the characteristics of its constituent parts: the N-Ethyl-N-methylpropionamide core, the short polyethylene (B3416737) glycol (PEG) linker, and the terminal bromine. Furthermore, it details robust experimental protocols for determining these properties empirically.

Executive Summary

This compound is a functionalized molecule likely utilized in bioconjugation or as a building block in the synthesis of more complex structures, such as antibody-drug conjugates (ADCs) or PROTACs. For these applications, understanding its behavior in a common aprotic solvent like DMSO is critical for storage, handling, and reaction optimization.

Based on the general properties of similar chemical structures, this compound is expected to exhibit good solubility in DMSO. The stability of the molecule is primarily dictated by the amide bond, which is generally stable under anhydrous and neutral conditions. However, the presence of contaminants such as water, acids, or bases can promote degradation over time.

Predicted Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic molecules.

Expected Solubility Profile:

PEGylated compounds, in general, demonstrate high solubility in organic solvents like DMSO[1][2]. The presence of the polar amide group and the ether linkage in the PEG1 spacer should facilitate strong dipole-dipole interactions and hydrogen bonding with DMSO molecules, which can act as hydrogen bond acceptors[3][4]. While the terminal bromine adds some hydrophobicity, the overall molecule is anticipated to be readily soluble in DMSO.

Table 1: Predicted Solubility of this compound and Related Structures in DMSO

| Compound/Fragment | Predicted Solubility in DMSO | Rationale |

| N-Ethyl-N-methylpropionamide | High | Amide group forms favorable interactions with DMSO. |

| PEG1-Br | High | The ether linkage of PEG is highly soluble in DMSO[1]. |

| This compound | High (Predicted > 50 mg/mL) | The combined polar functionalities of the amide and PEG components are expected to dominate the solubility profile. |

Predicted Stability

The chemical stability of this compound in DMSO is primarily dependent on the integrity of the amide bond and the carbon-bromine bond.

Amide Bond Stability:

The amide bond is known for its kinetic stability, a result of resonance delocalization[5]. In a pure, anhydrous, and neutral DMSO solution, the amide bond of this compound is expected to be stable for extended periods, especially when stored at low temperatures. However, several factors can lead to its degradation:

-

Hydrolysis: The presence of water can lead to the slow hydrolysis of the amide bond to form N-ethyl-N-methylamine and propionic acid derivatives. This process can be accelerated by acidic or basic conditions[6][7].

-

Solvent Effects: While DMSO is generally a stable solvent, it can participate in reactions under certain conditions. Studies on amide hydrolysis in DMSO have shown that the solvent can influence the reaction rate by desolvating nucleophiles like hydroxide (B78521) ions[6].

Carbon-Bromine Bond Stability:

The alkyl bromide is susceptible to nucleophilic substitution. While DMSO itself is not highly nucleophilic, trace impurities (e.g., water, amines) could potentially react with the terminal bromide, especially at elevated temperatures.

Storage Recommendations:

To ensure maximum stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture[1]. If a stock solution in DMSO is required, it should be prepared using anhydrous DMSO and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Table 2: Potential Degradation Pathways and Influencing Factors

| Degradation Pathway | Susceptible Bond | Influencing Factors | Mitigation Strategies |

| Hydrolysis | Amide | Water, Acid/Base Contamination | Use anhydrous DMSO, avoid acidic/basic conditions. |

| Nucleophilic Substitution | Carbon-Bromine | Nucleophilic Impurities, Elevated Temperature | Use high-purity DMSO, store at low temperatures. |

Experimental Protocols

To empirically determine the solubility and stability of this compound in DMSO, the following protocols are recommended.

Solubility Determination

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Caption: Workflow for solubility determination.

Stability Assessment

Methodology: HPLC-Based Stability Indicating Method

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).

-

Incubation: Aliquot the stock solution into several sealed vials and incubate them under different conditions (e.g., room temperature, 40°C, and a control at -20°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. The appearance of new peaks should be monitored and, if possible, identified by MS.

Caption: Workflow for stability assessment.

Conclusion

This compound is predicted to have high solubility in DMSO, making it a suitable solvent for creating stock solutions. The compound is expected to be stable in anhydrous, neutral DMSO, particularly when stored at low temperatures. The primary degradation pathways are likely hydrolysis of the amide bond and nucleophilic attack at the alkyl bromide, both of which can be mitigated by using high-purity, anhydrous DMSO and appropriate storage conditions. The provided experimental protocols offer a robust framework for empirically verifying these properties to ensure the successful use of this compound in research and development.

References

- 1. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent Effect of Dimethyl Sulfoxide on Alkaline Hydrolysis of Amide [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Ethyl-N-methylpropionamide-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Ethyl-N-methylpropionamide-PEG1-Br. Due to the absence of experimentally acquired spectra for this specific molecule in the public domain, this guide is based on predicted data derived from the known spectral characteristics of its constituent fragments: the N-Ethyl-N-methylpropionamide core, the polyethylene (B3416737) glycol (PEG) linker, and the terminal bromoethyl group. This document is intended to serve as a reference for the characterization of this and structurally related molecules.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs. The numbering convention used for the assignments is illustrated in the molecular structure below.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | CH₃ (propionyl) | 1.1 - 1.2 | Triplet | 3H |

| H-b | CH₂ (propionyl) | 2.3 - 2.5 | Quartet | 2H |

| H-c | N-CH₃ | 2.9 - 3.1 | Singlet | 3H |

| H-d | N-CH₂ | 3.3 - 3.5 | Quartet | 2H |

| H-e | CH₃ (ethyl) | 1.1 - 1.2 | Triplet | 3H |

| H-f | O-CH₂ (PEG) | 3.6 - 3.8 | Multiplet | 2H |

| H-g | O-CH₂ (PEG) | 3.6 - 3.8 | Multiplet | 2H |

| H-h | CH₂-Br | 3.4 - 3.6 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| C-1 | C H₃ (propionyl) | 9 - 12 |

| C-2 | C H₂ (propionyl) | 28 - 32 |

| C-3 | C =O (amide) | 172 - 175 |

| C-4 | N-C H₃ | 33 - 36 |

| C-5 | N-C H₂ | 40 - 45 |

| C-6 | C H₃ (ethyl) | 12 - 15 |

| C-7 | O-C H₂ (PEG) | 68 - 72 |

| C-8 | O-C H₂ (PEG) | 68 - 72 |

| C-9 | C H₂-Br | 28 - 33 |

Experimental Protocols

The following sections outline detailed methodologies for the acquisition and processing of ¹H and ¹³C NMR spectra, applicable to this compound and similar small molecules.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is necessary for the instrument's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

-

Homogenization : Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp NMR signals.

-

Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid transferring any particulate matter.[1]

-

Internal Standard (Optional) : For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added (typically <0.1%). Alternatively, the residual solvent peak can be used as a secondary reference.[1]

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

-

Spectral Width (SW) : Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AT) : 2-4 seconds.[1]

-

Relaxation Delay (D1) : 1-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.

-

Number of Scans (NS) : 8-16 scans are typically sufficient for a sample of this concentration. More scans may be needed for very dilute samples.

-

Receiver Gain (RG) : This should be set automatically by the instrument to avoid signal clipping.

-

Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to ensure that all carbon signals appear as singlets.

-

Spectral Width (SW) : Approximately 200-240 ppm, centered around 100-120 ppm.[1]

-

Acquisition Time (AT) : 1-2 seconds.[1]

-

Relaxation Delay (D1) : 2-5 seconds. Quaternary carbons can have long relaxation times, so a sufficient delay is important for their detection.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

NMR Data Processing

Raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum.

-

Fourier Transformation (FT) : The FID is converted from the time domain to the frequency domain through a Fourier transform.

-

Phasing : The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This can be done automatically or manually.

-

Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.[1]

-

Referencing : The chemical shift axis is calibrated by setting the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

-

Integration (¹H NMR) : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking : The chemical shift of each peak is determined and labeled on the spectrum.

Structural Interpretation of NMR Data

The predicted NMR data allows for a detailed structural assignment of this compound.

¹H NMR Spectrum Analysis:

-

Aliphatic Protons : The upfield region of the spectrum (1.1-2.5 ppm) is expected to show signals for the ethyl and propionyl groups. The triplets around 1.1-1.2 ppm correspond to the methyl groups (H-a and H-e), each coupled to their adjacent methylene (B1212753) groups. The quartets for the methylene groups (H-b and H-d) will appear further downfield.

-

Amide and PEG Protons : The N-methyl group (H-c) is expected to be a singlet around 2.9-3.1 ppm. The PEG linker protons (H-f and H-g) will likely appear as a complex multiplet in the 3.6-3.8 ppm region.[3]

-

Bromoethyl Protons : The methylene group attached to the bromine atom (H-h) is expected to be a triplet in the 3.4-3.6 ppm range due to the deshielding effect of the electronegative bromine atom.

¹³C NMR Spectrum Analysis:

-

Aliphatic Carbons : The carbons of the ethyl and propionyl groups (C-1, C-2, C-5, C-6) will resonate in the upfield region (9-45 ppm).

-

PEG and Bromoethyl Carbons : The carbons of the PEG linker (C-7 and C-8) are expected around 68-72 ppm. The carbon attached to the bromine (C-9) will be in a similar region to other aliphatic carbons but may be distinguished based on its chemical environment.

-

Amide Carbonyl : The most downfield signal will be the amide carbonyl carbon (C-3), typically appearing between 172 and 175 ppm.

References

The Pivotal Role of PEG Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that critically influence a PROTAC's efficacy. This technical guide provides an in-depth exploration of the mechanism of action of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Mechanism of Action: More Than Just a Spacer

The linker in a PROTAC is not a mere passive spacer but an active contributor to the molecule's biological activity.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that profoundly impacts several key aspects of PROTAC function.[3][4]

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[2] The length and flexibility of the PEG linker are critical determinants of the stability and productivity of this complex.[5]

-

Optimal Length: An optimal linker length is crucial to span the distance between the POI and the E3 ligase, allowing for favorable protein-protein interactions that stabilize the ternary complex.[5] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to an entropic penalty upon binding, reducing the complex's stability.[6]

-

Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ternary complex formation.[2] This conformational adaptability is particularly advantageous when dealing with challenging targets or E3 ligases with less accessible binding sites.[5]

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and unfavorable pharmacokinetic profiles.[7] PEG linkers help mitigate these issues:

-

Increased Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the PROTAC's interaction with aqueous environments and thereby enhancing its solubility.[6]

-

Modulating Lipophilicity: The incorporation of PEG units allows for the fine-tuning of a PROTAC's lipophilicity and topological polar surface area (TPSA), which are key determinants of its drug-like properties.[8]

Influencing Cell Permeability

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount to its activity. The role of PEG linkers in this process is complex:

-

Chameleon Effect: Flexible PEG linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding their polar surface area and facilitating passive diffusion.[2][6] Once inside the aqueous environment of the cell, they can revert to a more extended, polar conformation.

-

Balancing Hydrophilicity: While PEGylation increases solubility, excessive hydrophilicity can hinder cell permeability. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[6]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker directly correlates with the degradation efficiency of the PROTAC, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent and must be determined experimentally.

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 0 PEG units | >5000 | <10 | [9] |

| BRD4 | CRBN | PEG | 1 PEG unit | >5000 | ~20 | [9] |

| BRD4 | CRBN | PEG | 2 PEG units | ~500 | ~60 | [9] |

| BRD4 | CRBN | PEG | 4 PEG units | <500 | >80 | [9] |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [9] |

| TBK1 | VHL | Alkyl/Ether | 12-29 | <1000 | >70 | [9] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [10] |

| ERα | - | PEG | 12 | - | Less Potent | [11] |

| ERα | - | PEG | 16 | - | More Potent | [11] |

| CRABP-I/II | - | PEG | Shorter | Selective for CRABP-II | - | [11] |

| CRABP-I/II | - | PEG | Longer | Selective for CRABP-I | - | [11] |

Experimental Protocols

Western Blotting for Protein Degradation Assay

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][10]

Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell assay to measure the formation of the PROTAC-induced ternary complex.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

PROTAC of interest

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

-

PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a defined period (e.g., 90 minutes).

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a luminometer capable of filtered light detection.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the half-maximal effective concentration (EC50) for ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[1]

Cell Permeability Assay (PAMPA)

This protocol outlines a high-throughput, cell-free assay to assess the passive permeability of PROTACs.

Materials:

-

PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture)

-

PROTAC compound dissolved in a suitable buffer

-

Acceptor buffer

-

UV-Vis plate reader

Procedure:

-

Donor Plate Preparation: Add the PROTAC solution to the wells of the donor filter plate.

-

Sandwich Assembly: Place the donor plate onto the acceptor plate containing the acceptor buffer, creating a "sandwich".

-

Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.

-

Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_A / [Drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.[5][12]

Visualizing the Mechanism and Workflows

Signaling Pathway of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Guide for N-Ethyl-N-methylpropionamide-PEG1-Br in Research

For researchers, scientists, and professionals in drug development seeking N-Ethyl-N-methylpropionamide-PEG1-Br, a key PEG-based PROTAC (Proteolysis Targeting Chimera) linker, several commercial suppliers offer this compound for research applications. This technical guide provides an overview of available suppliers, a summary of the compound's properties, and a representative experimental workflow for its application in PROTAC synthesis.

Commercial Availability

This compound is available from various chemical suppliers specializing in research-grade compounds. The following table summarizes key information for sourcing this molecule.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| TargetMol | This compound | 1695856-63-3 | C8H16BrNO2 | 238.12 | Described as a PEG-derived PROTAC linker suitable for PROTAC synthesis.[1] |

| DC Chemicals | This compound | 1695856-63-3 | C8H16BrNO2 | 238.12 | Also identified as a PEG-based PROTAC linker for use in PROTAC synthesis.[2] |

| MyBioSource | N Ethyl N Methylpropionamide Peg1 Br Biochemical | Not Specified | Not Specified | Not Specified | Offered as a research-grade biochemical for metabolic research studies.[3] |

Physicochemical Properties and Storage

Based on the information from suppliers, this compound has the following properties:

-

Chemical Formula: C8H16BrNO2[2]

-

Molecular Weight: 238.12 g/mol [2]

-

CAS Number: 1695856-63-3[2]

-

Storage Conditions: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for 2 weeks or at -80°C for 6 months.[2]

Application in PROTAC Synthesis: A Representative Experimental Workflow

This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG1-Br moiety of the linker allows for covalent attachment to a ligand that binds to the target protein or the E3 ligase.

The following diagram illustrates a generalized experimental workflow for synthesizing a PROTAC using this compound.

Detailed Methodologies for Key Experiments

1. PROTAC Synthesis (Conjugation Reaction):

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction. A common approach is the alkylation of a functional group (e.g., a phenol, amine, or thiol) on either the target protein ligand or the E3 ligase ligand with the bromo-functionalized linker.

-

General Protocol:

-

Dissolve the target protein ligand or E3 ligase ligand containing a suitable nucleophile in an appropriate aprotic solvent (e.g., DMF or acetonitrile).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to the reaction mixture to facilitate the deprotonation of the nucleophile.

-

Add this compound to the reaction mixture. The molar ratio of the reactants may need to be optimized.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove the base and other water-soluble impurities.

-

Purify the resulting intermediate (ligand-linker conjugate) using column chromatography or preparative HPLC.

-

Repeat the conjugation process with the second ligand to complete the PROTAC synthesis.

-

2. Purification (HPLC):

High-performance liquid chromatography (HPLC) is a standard method for purifying the synthesized PROTAC.

-

General Protocol:

-

Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or methanol).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the PROTAC using a gradient of two mobile phases, typically water with a small percentage of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the fractions containing the pure PROTAC.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

-

3. Target Protein Degradation Assay (Western Blot):

Western blotting is a widely used technique to assess the ability of a synthesized PROTAC to induce the degradation of the target protein.

-

General Protocol:

-

Culture cells that endogenously or exogenously express the target protein.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

-

This guide provides a foundational understanding for researchers initiating work with this compound. For specific applications, optimization of the described protocols will be necessary. Researchers should also consult relevant safety data sheets (SDS) for safe handling and disposal of this chemical.[4][5][6][7][8][9]

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. mybiosource.com [mybiosource.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound|1695856-63-3|MSDS [dcchemicals.com]

Literature review on the use of short PEG linkers in bioconjugation

For researchers, scientists, and drug development professionals, the strategic use of linkers is a critical determinant of a bioconjugate's ultimate success. Among the diverse array of available options, short polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and powerful tool. Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the fine-tuning of a bioconjugate's physicochemical and biological properties. This technical guide provides an in-depth review of the application of short PEG linkers in bioconjugation, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts.

Core Principles of Short PEG Linkers in Bioconjugation

Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units (PEG2-PEG12), act as flexible spacers connecting a biomolecule (e.g., an antibody, protein, or peptide) to another molecule, such as a drug, imaging agent, or nanoparticle.[1] The incorporation of these linkers can profoundly influence the conjugate's solubility, stability, pharmacokinetics, and biological activity.[2][3]

Key advantages of employing short PEG linkers include:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly improve the water solubility of hydrophobic payloads, mitigating aggregation issues that can compromise the efficacy and safety of a bioconjugate.[4][5]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[3][6] However, some studies have shown that short PEG linkers can, in some contexts, lead to faster clearance compared to non-PEGylated counterparts, which can be advantageous for applications like immuno-PET imaging.[7][8]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking immunogenic epitopes on the protein surface and reducing the likelihood of an immune response.[5][9] While PEG itself can be immunogenic, this is less of a concern with short, discrete PEG chains.[10][11]

-

Steric Hindrance Optimization: The length of the PEG linker can be precisely controlled to optimize the distance between the biomolecule and the payload, overcoming steric hindrance and ensuring proper biological activity.[12]

Data Presentation: Quantitative Impact of Short PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of short PEG linkers on key bioconjugate properties.

| Table 1: Effect of Short PEG Linkers on Binding Affinity | ||

| Bioconjugate | Linker | IC50 (nM) |

| natGa-NOTA-PEGn-RM26 | PEG1 | 1.8 ± 0.2 |

| PEG2 | 2.1 ± 0.3 | |

| PEG3 | 2.5 ± 0.4 | |

| Data synthesized from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[13] |

| Table 2: Effect of Short PEG Linkers on Lipophilicity | ||

| Compound | Linker | LogP |

| Indocyanine Green (ICG) | None | 1.81 ± 0.06 |

| ICG-PEG4-Sulfo-OSu | PEG4 | 0.64 ± 0.06 |

| ICG-PEG8-Sulfo-OSu | PEG8 | -0.03 ± 0.02 |

| This table demonstrates that the addition of short PEG linkers successfully reduced the lipophilicity of ICG, as indicated by the lower LogP values.[14] |

| Table 3: Effect of Short PEG Linkers on ADC Clearance | ||

| ADC | Linker | Clearance Rate (mL/kg/day) |

| Non-binding IgG-MMAE (DAR 8) | No PEG | ~8.5 |

| Short PEG | ~4.5 | |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[13] |

Experimental Protocols

Detailed methodologies for key experiments in bioconjugation utilizing short PEG linkers are provided below.

Protocol 1: Peptide Mapping Analysis for PEGylation Site Determination

This protocol is used to identify the specific amino acid residues where the PEG linker is attached.

Materials:

-

PEGylated protein conjugate

-

50 mM ammonium (B1175870) bicarbonate, pH 7.8

-

10 kDa MWCO filters

-

Dithiothreitol (DTT)

-

Trypsin or GluC

-

10% Formic acid

-

BEH C18 peptide column (2.1 x 150 mm, 1.7 µm)

-

LC-MS system

Procedure:

-

Buffer exchange the crude reaction mixture into 50 mM ammonium bicarbonate (pH 7.8) using 10 kDa MWCO filters.[15]

-

Reduce the disulfide bonds by treating the conjugated protein with 5 mM DTT for 60 minutes.[15]

-

Alkylate the free thiols by adding 20 mM iodoacetamide and incubating for 30 minutes in the dark.[15]

-

Digest the denatured protein with trypsin (6 hours at 37 °C) or GluC (18 hours at 37 °C).[15]

-

Acidify the samples to pH 2 with 10% formic acid.[15]

-

Lyophilize the samples and resuspend them in 0.1% formic acid for LC-MS injection.[15]

-

Perform chromatographic separation using a BEH C18 peptide column.[15]

-

Analyze the eluted peptides by mass spectrometry to identify the PEGylated peptides and thus the attachment sites.

Protocol 2: Receptor Binding Affinity Assay (Competitive Binding)

This assay determines the binding affinity of a PEGylated ligand to its target receptor.

Materials:

-

Cells or membranes expressing the target receptor

-

Radiolabeled or fluorescently labeled ligand with known affinity

-

Unlabeled PEGylated ligands with different PEG lengths

-

Assay buffer

-

Filtration apparatus or scintillation counter

Procedure:

-

Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.[13]

-

Allow the binding to reach equilibrium.[13]

-

Separate the bound from the unbound labeled ligand using filtration.[13]

-

Quantify the amount of bound labeled ligand.[13]

-

Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50.[13]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides an average DAR for an antibody-drug conjugate (ADC).

Materials:

-

Purified ADC sample

-

UV/Vis spectrophotometer

Procedure:

-

Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the drug.

-

Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

-

The DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[13]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of short PEG linkers in bioconjugation.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. precisepeg.com [precisepeg.com]

- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

N-Ethyl-N-methylpropionamide-PEG1-Br safety data sheet and handling precautions

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. A complete, official Safety Data Sheet (SDS) for N-Ethyl-N-methylpropionamide-PEG1-Br (CAS No. 1695856-63-3) is not publicly available. The information herein is compiled from supplier data and general safety principles for related chemical structures. It is not a substitute for a formal risk assessment and should be used in conjunction with established laboratory safety protocols.

Introduction

This compound is a functionalized building block used in chemical synthesis, particularly as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs). As a novel research chemical, comprehensive toxicological and safety data are limited. Therefore, it must be handled with a high degree of caution, assuming it is potentially hazardous. This guide provides a summary of available data and recommended best practices for its safe handling and use in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. Much of the data is currently unavailable and should be determined by qualified personnel as needed.

| Property | Value | Source |

| CAS Number | 1695856-63-3 | DC Chemicals |

| Chemical Formula | C₈H₁₆BrNO₂ | DC Chemicals |

| Molecular Weight | 238.12 g/mol | DC Chemicals |

| Appearance | Solid | DC Chemicals |

| Odor | No data available | DC Chemicals |

| Melting/Freezing Point | No data available | DC Chemicals |

| Boiling Point/Range | No data available | DC Chemicals |

| Flash Point | No data available | DC Chemicals |

| Solubility | Soluble in DMSO | DC Chemicals |

| Storage Temperature | Powder: -20°C (2 years)In DMSO: 4°C (2 weeks), -80°C (6 months) | DC Chemicals |

Hazard Identification and Precautionary Measures

Due to the lack of specific toxicity data, a precautionary approach is mandatory. The molecule contains a bromoalkane moiety, which can act as an alkylating agent, and an amide group. Similar compounds can be irritants or have other toxic effects.

Potential Hazards (Assumed):

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause eye, skin, and respiratory tract irritation.

-

Long-term effects have not been evaluated.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a suitable respirator may be necessary.

Handling and Storage

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation.

-

Wear personal protective equipment as outlined above.

-

Use only in a chemical fume hood.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Keep container tightly sealed.

-

Store in a cool, dry, and well-ventilated area.

-

Follow recommended storage temperatures: -20°C for the solid powder for long-term storage.

First Aid Measures

In the event of exposure, seek immediate medical attention and show this guide to the attending physician.

-

If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Absorb spillage with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

-

Do not let the product enter drains.

General Experimental Workflow for Handling Novel Chemicals

The following diagram illustrates a logical workflow for the risk assessment and safe handling of a novel chemical like this compound in a research environment. No specific experimental protocols for safety determination of this compound are available; therefore, a generalized best-practice model is provided.

Caption: Workflow for Risk Assessment and Safe Handling of Novel Research Chemicals.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain or in household waste.

The Strategic Application of Mono-PEGylated Linkers in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the optimization of a therapeutic candidate's pharmacokinetic and pharmacodynamic profile is paramount. Mono-PEGylated linkers, which involve the covalent attachment of a single polyethylene (B3416737) glycol (PEG) chain to a drug molecule, have emerged as a cornerstone technology for enhancing the therapeutic properties of a wide range of modalities, from proteins and peptides to antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilicity, biocompatibility, and non-immunogenic nature of PEG make it an ideal tool for improving drug solubility, extending circulation half-life, and reducing immunogenicity.[1] This technical guide provides an in-depth exploration of the core applications of mono-PEGylated linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design and execution of their drug discovery programs.

Core Applications and Quantitative Impact of Mono-PEGylation

The versatility of mono-PEGylated linkers has led to their widespread adoption across various therapeutic platforms. Key applications include:

-

Bioconjugation and Protein/Peptide PEGylation: This is one of the most established applications. By covalently attaching a mono-PEGylated linker to a protein or peptide therapeutic, its hydrodynamic volume is increased, which reduces renal clearance and shields it from proteolytic degradation, thereby extending its plasma half-life.[1][2] PEGylation also enhances the solubility of proteins and can mask epitopes, reducing their immunogenicity.[2]

-

Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, mono-PEGylated linkers are crucial for improving the therapeutic index of ADCs. They enhance the solubility of hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[3][4] The hydrophilic PEG chain can also improve the pharmacokinetics of the ADC, leading to increased tumor accumulation and efficacy.[3][5]

-

PROTACs: For these heterobifunctional molecules, mono-PEGylated linkers can significantly improve the solubility and cell permeability of the overall construct, which are often challenging properties to optimize. The flexibility of the PEG chain can also be advantageous for facilitating the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

Data Presentation: The Quantitative Effects of Mono-PEGylation

The following tables summarize the quantitative impact of mono-PEGylated linkers on key drug properties, drawing from various preclinical studies.

Table 1: Impact of Mono-PEGylated Linkers on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

| Antibody-Drug Conjugate (ADC) | Cell Line | PEG Linker Length | IC50 (ng/mL) | Reference |

| αCD30-MMAE | Karpas 299 | No PEG | 10 | [6] |

| αCD30-MMAE | Karpas 299 | PEG4 | 11 | [6] |

| αCD30-MMAE | Karpas 299 | PEG8 | 10 | [6] |

| αCD30-MMAE | Karpas 299 | PEG12 | 11 | [6] |

| αCD30-MMAE | Karpas 299 | PEG24 | 11 | [6] |

| ZHER2-MMAE | NCI-N87 | No PEG | 4.94 nM | [7] |

| ZHER2-MMAE | NCI-N87 | 4 kDa PEG | 31.9 nM | [7] |

| ZHER2-MMAE | NCI-N87 | 10 kDa PEG | 111.3 nM | [7] |

| ZHER2-MMAE | BT-474 | No PEG | 2.48 nM | [7] |

| ZHER2-MMAE | BT-474 | 4 kDa PEG | 26.2 nM | [7] |

| ZHER2-MMAE | BT-474 | 10 kDa PEG | 83.5 nM | [7] |

Table 2: Influence of Mono-PEGylated Linker Length on the Plasma Half-Life of ADCs and Other Bioconjugates

| Molecule | PEG Linker Length/Size | Plasma Half-Life (t1/2) | Fold Increase vs. No PEG | Reference |

| ZHER2-MMAE Conjugate | No PEG | - | - | [7] |

| ZHER2-MMAE Conjugate | 4 kDa PEG | - | 2.5 | [7] |

| ZHER2-MMAE Conjugate | 10 kDa PEG | - | 11.2 | [7] |

| Equine Anti-SARS-CoV-2 F(ab')2 | No PEG | 38.32 h | - | [8] |

| Equine Anti-SARS-CoV-2 F(ab')2 | PEGylated (Fab-PEG-Fab) | 71.41 h | 1.86 | [8] |

Table 3: Effect of Mono-PEGylation on the Solubility of Small Molecule Drugs

| Drug | PEG Linker | Solubility Enhancement | Reference |

| Pemetrexed (PM) | PEG4k-Leu | > 650-fold | [9] |

| Pemetrexed (PM) | PEG20k-Gly | > 650-fold | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving mono-PEGylated linkers.

Protocol 1: Synthesis of an Amine-Reactive Mono-PEGylated Linker (mPEG-Succinimidyl Carbonate)

This protocol describes the synthesis of a methoxy-PEG-NHS ester, a common amine-reactive PEGylating agent.

Materials:

-

Methoxy-polyethylene glycol-alcohol (mPEG-OH)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (B92270)

-

Ice-cold diethyl ether

-

Argon or Nitrogen gas supply

-

Round bottom flask, magnetic stirrer, and stir bar

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve mPEG-OH in anhydrous DCM in a dry round bottom flask.

-

Add N,N'-Disuccinimidyl carbonate (1.5 molar equivalents) and anhydrous pyridine (1.5 molar equivalents) to the mPEG-OH solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Precipitate the mPEG-succinimidyl carbonate product by adding the concentrated solution dropwise into a beaker of vigorously stirring, ice-cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the final product under vacuum.

-

Characterize the product using ¹H NMR and FTIR to confirm the presence of the succinimidyl carbonate group.[10]

Protocol 2: Amine PEGylation of a Model Protein (e.g., Bovine Serum Albumin)

This protocol outlines the conjugation of an amine-reactive mono-PEGylated linker to a protein.

Materials:

-

mPEG-NHS ester (synthesized as in Protocol 1 or commercially available)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 7.4 (or other amine-free buffer at pH 7.0-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Dialysis tubing or desalting columns

-

UV-Vis Spectrophotometer

-

SDS-PAGE analysis equipment

Procedure:

-

Prepare a stock solution of the mPEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[11]

-

Dissolve the protein (e.g., BSA) in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[11]

-

Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess.[11] The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[11]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted mPEG-NHS ester.

-

Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.

-

Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein compared to the unmodified protein.

-

Determine the final concentration of the PEGylated protein using a UV-Vis spectrophotometer at 280 nm.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of mono-PEGylated linkers.

Signaling Pathway: Modulation of the JAK-STAT Pathway by PEGylated Interferon-α

Pegylated interferon-α (pegIFN-α) is a standard treatment for chronic viral hepatitis and some cancers. It acts by binding to the IFN-α receptor and activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state.[12][13] The PEG moiety extends the half-life of IFN-α, leading to a broader and more sustained induction of ISGs compared to its non-PEGylated counterpart.[12]

Experimental Workflow: Development of a Mono-PEGylated Antibody-Drug Conjugate

The development of an ADC with a mono-PEGylated linker involves a multi-step process, from initial design and synthesis to comprehensive characterization and in vivo evaluation.

Logical Relationship: Impact of PEG Linker Length on ADC Properties

The length of the mono-PEGylated linker is a critical parameter that must be optimized to achieve the desired balance of physicochemical properties, pharmacokinetics, and therapeutic activity for an ADC.

Conclusion

Mono-PEGylated linkers are a powerful and versatile tool in the drug discovery arsenal. Their ability to favorably modulate the physicochemical and pharmacokinetic properties of therapeutic molecules has led to their successful application in a variety of drug modalities, including approved medicines. As demonstrated in this guide, the rational design of mono-PEGylated linkers, supported by robust experimental validation, is critical for optimizing the therapeutic potential of next-generation drugs. By carefully considering the interplay between linker length, drug modality, and the desired therapeutic outcome, researchers can continue to leverage this technology to develop safer and more effective treatments for a wide range of diseases.

References

- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. broadpharm.com [broadpharm.com]

- 12. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]

- 13. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Ethyl-N-methylpropionamide-PEG1-Br in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of N-Ethyl-N-methylpropionamide-PEG1-Br, a PEG-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] The modular structure of a PROTAC, comprising a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of its pharmacological properties.

The linker itself is a critical component that influences a PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2][3] PEG (polyethylene glycol) linkers, such as this compound, are frequently employed to enhance hydrophilicity and provide conformational flexibility, which can be advantageous for optimizing the spatial orientation of the two ligands.[4]

The Role of this compound

This compound is a functionalized PEG linker characterized by a terminal bromide. This electrophilic bromide group is designed to react with a nucleophilic functional group on either the target protein ligand or the E3 ligase ligand, forming a stable covalent bond. The N-Ethyl-N-methylpropionamide moiety and the short PEG spacer contribute to the overall physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability.

Key Features:

-

Electrophilic Handle: The terminal bromide allows for covalent bond formation via nucleophilic substitution reactions.

-

PEG Spacer: The single PEG unit enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.

-

Modularity: This linker is a versatile building block for the modular synthesis of PROTAC libraries.

PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound typically follows a convergent or sequential synthetic route. In a common approach, one of the ligands (either the warhead or the E3 ligase binder) is first functionalized with a nucleophile, which then reacts with the linker. The resulting intermediate is subsequently coupled to the second ligand.

General Reaction Scheme:

The core reaction involves the nucleophilic substitution of the bromide on the linker by a suitable nucleophile on one of the PROTAC's terminal ligands.

Caption: A generalized workflow for PROTAC synthesis.

Experimental Protocol: Synthesis of a Representative PROTAC

This protocol describes a representative synthesis of a PROTAC molecule where a phenolic hydroxyl group on a target protein ligand (Ligand A) is used to displace the bromide from this compound, followed by coupling to an E3 ligase ligand (Ligand B) bearing a carboxylic acid.

Materials and Reagents:

-

Ligand A with a nucleophilic handle (e.g., a phenol)

-

This compound

-

Ligand B with a carboxylic acid handle (e.g., a derivative of Thalidomide or VHL ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step 1: Coupling of Ligand A with this compound

-

To a solution of Ligand A (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand A-linker intermediate.

Step 2: Final Amide Coupling with Ligand B

Note: This step assumes the this compound linker has been modified to present a terminal amine for amide coupling. If the linker is used as the electrophile as in Step 1, the other end would need to be functionalized for coupling. The following is a general amide coupling protocol.

-

Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the Ligand A-linker intermediate (assuming it now has a free amine; 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to yield the pure product.

Data Presentation

The following table summarizes representative data for the characterization and biological evaluation of a hypothetical PROTAC synthesized using a similar methodology.

| Parameter | Value | Method |

| Synthesis | ||

| Yield (Step 1) | 65% | Gravimetric |

| Yield (Step 2) | 45% | Gravimetric |

| Purity | >98% | HPLC |

| Characterization | ||

| Molecular Weight | 850.4 g/mol | LC-MS |

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| Biological Activity | ||

| Target Binding Affinity (IC₅₀) | 50 nM | Biochemical Assay |

| E3 Ligase Binding Affinity (IC₅₀) | 250 nM | Biochemical Assay |

| Target Degradation (DC₅₀) | 100 nM | Western Blot / In-Cell Assay |

| Maximum Degradation (Dₘₐₓ) | >90% | Western Blot / In-Cell Assay |

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing targeted protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Signaling Pathway Context

This diagram shows a simplified signaling pathway that could be targeted by a PROTAC. For instance, a PROTAC targeting a specific kinase in a cancer-related pathway.

Caption: A representative signaling pathway targeted by a PROTAC.

References

Application Notes and Protocols for N-Ethyl-N-methylpropionamide-PEG1-Br as a Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Ethyl-N-methylpropionamide-PEG1-Br as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, as well as impacting physicochemical properties such as solubility and cell permeability.[2][]

This compound is a short, flexible polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely incorporated in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic tractability.[1][4] The propionamide (B166681) cap and the terminal bromine atom of this specific linker offer convenient handles for covalent attachment to E3 ligase ligands and target protein binders, respectively.

Illustrative Application: Synthesis of a BTK-Targeting PROTAC

To demonstrate the application of the this compound linker, we describe the synthesis and hypothetical evaluation of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically relevant target in oncology and immunology. This example utilizes a known BTK inhibitor as the "warhead" and pomalidomide (B1683931) as the E3 ligase-recruiting element for Cereblon (CRBN).

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical BTK-targeting PROTAC, "BTK-Degrader-1," incorporating the this compound linker. This data is illustrative and based on typical values observed for effective PROTACs with similar short PEG linkers.

| Parameter | Value | Cell Line | Assay Type |

| DC50 | 50 nM | MOLM-14 | Western Blot |

| Dmax | >90% | MOLM-14 | Western Blot |

| Cell Viability (GI50) | 100 nM | MOLM-14 | CellTiter-Glo |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved. GI50: The concentration of the PROTAC that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: Synthesis of BTK-Degrader-1

This protocol details a potential synthetic route for conjugating the this compound linker with a BTK inhibitor and pomalidomide.

Step 1: Synthesis of the Linker-Pomalidomide Conjugate

-

Materials: this compound, 4-aminopomalidomide, N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-aminopomalidomide (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 50 °C for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the amine-reactive linker-pomalidomide conjugate.

-

Step 2: Final PROTAC Synthesis

-

Materials: Linker-pomalidomide conjugate from Step 1, BTK inhibitor with a carboxylic acid handle, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.

-

Procedure:

-

Dissolve the BTK inhibitor (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the linker-pomalidomide conjugate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the crude product by preparative HPLC to yield the final PROTAC, BTK-Degrader-1.

-

Protocol 2: Western Blot for BTK Degradation

This protocol is for assessing the degradation of BTK in a relevant cell line (e.g., MOLM-14, a human acute myeloid leukemia cell line) following treatment with BTK-Degrader-1.

-

Cell Culture and Treatment:

-

Seed MOLM-14 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treat the cells with increasing concentrations of BTK-Degrader-1 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK signal to the loading control.

-

Calculate the percentage of BTK degradation relative to the DMSO-treated control.

-

Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with N-Ethyl-N-methylpropionamide-PEG1-Br

Audience: Researchers, scientists, and drug development professionals.

Introduction